molecular formula C5H12ClNO2 B3039989 (R)-Morpholin-2-ylmethanol hydrochloride CAS No. 1436436-17-7

(R)-Morpholin-2-ylmethanol hydrochloride

Cat. No. B3039989
CAS RN: 1436436-17-7
M. Wt: 153.61
InChI Key: NBGXGDBTUJNTKJ-NUBCRITNSA-N
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Description

(R)-Morpholin-2-ylmethanol hydrochloride, also known as R-MOM-HCl, is a chiral morpholine derivative commonly used in research and laboratory experiments. It is a compound of morpholine and methanol, with a hydrochloride salt. It has been used for a variety of research applications, including as a chiral auxiliary in asymmetric synthesis, as a catalyst for the synthesis of organic compounds, and as a reagent for the synthesis of other compounds. Its unique properties make it a useful tool in research and laboratory experiments.

Mechanism of Action

(R)-Morpholin-2-ylmethanol hydrochloride acts as a chiral auxiliary in asymmetric synthesis, which is a process used to create molecules with a specific configuration. It helps to control the stereochemistry of the desired product, allowing for the production of molecules with a specific configuration. It works by forming a chiral complex with the substrate, which then undergoes a reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-Morpholin-2-ylmethanol hydrochloride are not well understood. However, it has been used in the synthesis of pharmaceuticals, and it is possible that it could have some effects on the body. It is important to note that (R)-Morpholin-2-ylmethanol hydrochloride is not intended for human consumption and should only be used in laboratory experiments.

Advantages and Limitations for Lab Experiments

(R)-Morpholin-2-ylmethanol hydrochloride has several advantages for laboratory experiments. It is a versatile reagent, capable of being used in a variety of applications. It is also relatively inexpensive and easy to obtain. However, it does have some limitations. It is a relatively unstable compound, and it must be handled with care to ensure that it does not degrade. It is also important to note that it is not intended for human consumption and should only be used in laboratory experiments.

Future Directions

There are several potential future directions for research involving (R)-Morpholin-2-ylmethanol hydrochloride. It could be used to synthesize a wider range of compounds, including pharmaceuticals. It could also be used to develop new methods for asymmetric synthesis. Additionally, further research could be done to better understand the biochemical and physiological effects of (R)-Morpholin-2-ylmethanol hydrochloride. Finally, the stability of the compound could be improved to allow for more reliable and consistent results in laboratory experiments.

Scientific Research Applications

(R)-Morpholin-2-ylmethanol hydrochloride has been used in a variety of scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a catalyst for the synthesis of organic compounds, and as a reagent for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, as a reagent for the synthesis of heterocyclic compounds, and for the synthesis of fluorinated compounds.

properties

IUPAC Name

[(2R)-morpholin-2-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-4-5-3-6-1-2-8-5;/h5-7H,1-4H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGXGDBTUJNTKJ-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Morpholin-2-ylmethanol hydrochloride

CAS RN

156925-22-3, 1436436-17-7
Record name (R)-2-Hydroxymethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2R)-morpholin-2-ylmethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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